molecular formula C9H10BrF B15358904 1-Bromo-3-fluoro-5-isopropylbenzene CAS No. 112930-19-5

1-Bromo-3-fluoro-5-isopropylbenzene

Cat. No.: B15358904
CAS No.: 112930-19-5
M. Wt: 217.08 g/mol
InChI Key: PYEFTJIQYSWPJW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-isopropylbenzene is a substituted benzene derivative that serves as a versatile and valuable building block in organic synthesis, particularly in the development of compounds for pharmaceutical and agrochemical research. The strategic placement of the bromo, fluoro, and isopropyl groups on the benzene ring creates a multi-functional scaffold amenable to further selective derivatization. The bromine atom can undergo various cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl structures, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability, making it a key feature in active pharmaceutical ingredient (API) research . The isopropyl group confers steric and hydrophobic properties, which can be critical in modulating a compound's interaction with biological targets. As a result, this chemical is especially useful in medicinal chemistry for creating structure-activity relationship (SAR) libraries and in material science for the synthesis of advanced organic materials. Researchers utilize it as a key intermediate in the synthesis of more complex molecules, including those with potential applications as liquid crystals . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. For specific storage and handling information, please refer to the corresponding Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112930-19-5

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-bromo-3-fluoro-5-propan-2-ylbenzene

InChI

InChI=1S/C9H10BrF/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3

InChI Key

PYEFTJIQYSWPJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

The Significance of Polyhalogenated Arenes As Versatile Synthetic Building Blocks

Polyhalogenated arenes, aromatic compounds bearing multiple halogen atoms, are invaluable building blocks in organic chemistry. Their utility lies in the ability to undergo sequential and site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. nih.govacs.org This differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for the stepwise introduction of various substituents, leading to the construction of highly complex and diverse molecular architectures. acs.org This controlled functionalization is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.orgnih.gov The presence of multiple halogens provides chemists with a powerful tool to fine-tune the electronic and steric properties of the target molecules.

Unique Regio and Chemo Selectivity Considerations in the Functionalization of Arenes Bearing Multiple Halogen and Alkyl Substituents

The functionalization of arenes substituted with both halogen and alkyl groups presents unique challenges and opportunities in terms of regio- and chemo-selectivity. The interplay between the electronic effects of the deactivating but ortho-, para-directing halogens and the activating, ortho-, para-directing alkyl group governs the position of incoming electrophiles or the site of metal-catalyzed coupling reactions. byjus.comyoutube.com

Regioselectivity refers to the preferential reaction at one position over another. In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the new group. For instance, in a molecule like 1-bromo-3-isopropylbenzene (B1360270), the bromine atom directs incoming electrophiles to the ortho and para positions relative to it, while the isopropyl group also directs to its ortho and para positions. The ultimate outcome depends on the relative activating/deactivating strength of the substituents and steric hindrance.

Chemoselectivity , the preferential reaction of a reagent with one functional group over another, is particularly relevant in polyhalogenated compounds. vedantu.comwikipedia.org In a molecule containing both bromine and fluorine, for example, a cross-coupling reaction can often be selectively performed at the more reactive C-Br bond, leaving the C-F bond intact for subsequent transformations. wikipedia.org This selective reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecules. The use of specific ligands and reaction conditions can further enhance this selectivity. acs.orgnih.gov

Computational and Theoretical Studies of 1 Bromo 3 Fluoro 5 Isopropylbenzene

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 1-bromo-3-fluoro-5-isopropylbenzene, the interplay between the benzene (B151609) ring and its three distinct substituents—bromo, fluoro, and isopropyl groups—creates a unique electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules. For this compound, DFT calculations can determine its optimized molecular geometry, electronic configuration, and various energetic properties.

These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The results provide a detailed picture of the molecule's foundational characteristics.

Table 1: Illustrative DFT-Calculated Properties of this compound (Note: The following data is representative of typical DFT calculation outputs and is provided for illustrative purposes.)

PropertyPredicted ValueUnitSignificance
Total Energy-2850.123HartreesRepresents the total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole Moment1.85DebyeIndicates the overall polarity of the molecule, arising from the electronegativity differences of the substituents.
HOMO Energy-6.54eVEnergy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy-0.21eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap6.33eVAn indicator of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability.

Influence of Halogen and Alkyl Substituents on Aromaticity and Charge Distribution

The substituents on the benzene ring significantly modify its electronic properties.

Isopropyl Group: As an alkyl group, the isopropyl substituent is an electron-donating group (+I effect) and weakly activating through hyperconjugation. It increases the electron density of the ring, making it more susceptible to electrophilic attack, and is also an ortho, para-director.

In this compound, these effects are combined. The activating isopropyl group and the deactivating halogen groups are in a meta relationship to each other, leading to a complex pattern of charge distribution. Computational models can generate electrostatic potential maps to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting reactivity.

Molecular Dynamics and Conformational Analysis of the Isopropyl Moiety and Overall Molecular Geometry

While the benzene ring is largely planar and rigid, the isopropyl group introduces conformational flexibility due to rotation around the C-C single bond connecting it to the ring. Molecular dynamics (MD) simulations can model the motion of atoms over time, providing insights into the molecule's dynamic behavior and preferred conformations.

The primary focus of conformational analysis for this molecule is the rotational barrier of the isopropyl group. acs.orgepa.gov The two methyl groups of the isopropyl moiety can sterically interact with the adjacent hydrogen atoms on the benzene ring. Computational methods can calculate the potential energy surface as a function of the dihedral angle of the isopropyl group's C-H bond relative to the plane of the benzene ring. This analysis reveals the lowest energy (most stable) conformations and the energy required to rotate between them. rsc.org It is generally expected that the most stable conformation will stagger the methyl groups to minimize steric clash with the ring.

Table 2: Illustrative Conformational Energy Profile of the Isopropyl Group (Note: This table illustrates the type of data obtained from conformational analysis.)

Dihedral Angle (H-C-C-C)Relative Energy (kcal/mol)Conformation Description
2.5Eclipsed (High Energy)
60°0.0Staggered (Low Energy)
120°2.5Eclipsed (High Energy)
180°0.0Staggered (Low Energy)

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) that control reaction rates.

Further halogenation of this compound would be an electrophilic aromatic substitution reaction. youtube.comchemguide.co.uk Theoretical models can predict the most likely position for the incoming electrophile (e.g., Br⁺ or Cl⁺) by calculating the stability of the possible intermediates (sigma-complexes or arenium ions). acs.orgnih.gov The directing effects of the existing substituents guide the regioselectivity:

The fluoro group directs ortho and para. Its para position is occupied by the isopropyl group. The two ortho positions are C2 and C4.

The bromo group directs ortho and para. Its para position is occupied by the isopropyl group. The two ortho positions are C2 and C4.

The isopropyl group directs ortho and para. Its para position is occupied by the fluoro group. Its two ortho positions are C4 and C6.

By calculating the activation barriers for the formation of the sigma-complex at each of the available carbons (C2, C4, C6), a quantitative prediction of the product distribution can be made. The position that leads to the most stable transition state and intermediate will be the major product.

Cross-Coupling Reactions: The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov Theoretical studies on these reactions often focus on the key step of oxidative addition, where the aryl halide adds to the metal catalyst (e.g., a Pd(0) complex). acs.orgcapes.gov.brresearchgate.net DFT calculations can model the transition state for this process and determine the associated activation energy. These models help in understanding catalyst efficiency and predicting reaction feasibility. acs.orgcapes.gov.br

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (like a halogen) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Since this compound lacks such strong activating groups, the addition-elimination pathway for NAS is computationally predicted to have a very high activation barrier and is thus unfavorable under normal conditions. byjus.com An alternative, the elimination-addition (benzyne) mechanism, could be possible under very strong basic conditions. masterorganicchemistry.com Computational modeling can elucidate the feasibility of forming the highly reactive benzyne (B1209423) intermediate and predict the subsequent nucleophilic addition products.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools that correlate the structural or physicochemical properties of molecules with their chemical reactivity. sigmaaldrich.comsigmaaldrich.com These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. nih.gov By establishing a mathematical relationship between molecular descriptors and observed reactivity, QSRR can predict the behavior of new or untested compounds. sigmaaldrich.comsigmaaldrich.com

For this compound, a QSRR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), are particularly powerful in capturing the electronic effects that govern reactivity.

A hypothetical QSRR model for predicting the rate of a nucleophilic aromatic substitution reaction on a series of substituted bromobenzenes, including this compound, could be developed. The model would use descriptors such as the partial atomic charge on the carbon atom bonded to the bromine, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters.

Table 1: Hypothetical QSRR Data for Predicting Reactivity in Substituted Bromobenzenes

CompoundLUMO Energy (eV)C-Br Bond Length (Å)Predicted Log(k_rel)
This compound-1.251.9051.5
1-Bromo-4-nitrobenzene-2.801.8903.2
1-Bromo-3,5-dimethylbenzene-0.951.9100.8
1-Bromo-4-methoxybenzene-0.801.9120.5

Note: The data in this table is illustrative and intended to demonstrate the principles of a QSRR study. Actual values would need to be determined through specific computational calculations and experimental validation.

By developing and validating such models, the reactivity of this compound in various reactions could be predicted without the need for extensive laboratory experiments, thereby accelerating research and development.

In Silico Design of Novel Reactivity and Synthetic Strategies

In silico design leverages computational power to conceptualize and evaluate new chemical reactions and synthetic pathways before they are attempted in a laboratory setting. drugtargetreview.com This approach can significantly reduce the time and resources required for the discovery of new synthetic methodologies. drugtargetreview.com

For this compound, in silico methods could be employed to explore novel transformations and design efficient synthetic routes. For instance, computational tools can simulate the reaction of this compound with various reagents under different conditions to predict the feasibility, regioselectivity, and yield of potential reactions.

One area of exploration could be its participation in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Computational chemistry can be used to design specific catalysts tailored to enhance the reactivity of the C-Br bond in this compound while minimizing side reactions. The electronic and steric effects of the fluoro and isopropyl substituents can be computationally modeled to predict their influence on the oxidative addition step in a catalytic cycle.

Furthermore, in silico tools can aid in the retrosynthetic analysis of complex target molecules containing the this compound moiety. By exploring various bond disconnections and evaluating the thermodynamic and kinetic viability of the corresponding synthetic steps, novel and efficient synthetic strategies can be devised.

Table 2: Illustrative In Silico Design Parameters for a Suzuki Coupling Reaction

ParameterValueDescription
Reactant This compoundThe electrophilic partner in the coupling reaction.
Nucleophile Phenylboronic acidA common nucleophilic partner in Suzuki couplings.
Catalyst Pd(PPh₃)₄A standard palladium catalyst.
Solvent TolueneA common solvent for Suzuki reactions.
Predicted ΔG‡ (kcal/mol) 22.5The calculated activation energy for the rate-determining step.
Predicted Yield 85%The computationally estimated reaction yield.

Note: This table presents a hypothetical scenario to illustrate the application of in silico design. The values are not based on actual experimental or computational results for this specific reaction.

Through the systematic in silico screening of reactants, catalysts, and conditions, novel and optimized synthetic routes for and from this compound can be developed, paving the way for its use in the synthesis of new materials and molecules with desired properties.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Bromo-3-fluoro-5-isopropylbenzene and for distinguishing it from its isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework and the electronic environment of each nucleus.

In ¹H NMR, the aromatic region would characteristically display signals for the three protons on the benzene (B151609) ring. Due to the 1,3,5-substitution pattern, specific splitting patterns (couplings) between the aromatic protons and with the fluorine atom would be observed. The isopropyl group would present as a distinct doublet for the two methyl groups and a septet for the methine proton, a classic indicator of this substituent. The integration of these signals would confirm the proton count in each environment.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The carbons directly bonded to the bromine and fluorine atoms would show characteristic shifts, and the C-F coupling constants are particularly diagnostic for identifying the fluorinated carbon and its neighbors.

Crucially, NMR allows for clear differentiation between isomers. For instance, a 1-bromo-2-fluoro-4-isopropylbenzene isomer would exhibit a much more complex set of aromatic signals with different coupling constants compared to the more symmetric 1,3,5-substituted target compound. sciepub.com Furthermore, variable temperature NMR studies could be employed to investigate the conformational dynamics, specifically the rotational barrier of the isopropyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Note: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.)

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constants (J in Hz)
¹H NMR
Isopropyl-CH2.8 - 3.0Septet, J ≈ 7.0
Isopropyl-CH₃1.2 - 1.3Doublet, J ≈ 7.0
Aromatic H-27.0 - 7.2Doublet of triplets (dt) or complex multiplet
Aromatic H-46.8 - 7.0Doublet of triplets (dt) or complex multiplet
Aromatic H-67.1 - 7.3Doublet of doublets (dd) or complex multiplet
¹³C NMR
C-1 (C-Br)120 - 125Singlet (or narrow multiplet due to long-range couplings)
C-2115 - 120Doublet, J(C,F) ≈ 8-10
C-3 (C-F)160 - 165Doublet, J(C,F) ≈ 240-250
C-4110 - 115Doublet, J(C,F) ≈ 20-25
C-5 (C-isopropyl)150 - 155Singlet (or narrow multiplet)
C-6125 - 130Doublet, J(C,F) ≈ 3-5
Isopropyl-CH34 - 36Singlet
Isopropyl-CH₃23 - 25Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. smu.edulibretexts.org For this compound, these spectra are characterized by modes arising from the benzene ring, the isopropyl group, and the carbon-halogen bonds.

The analysis of vibrational modes can be enhanced by computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of IR and Raman bands. nih.govresearchgate.net This theoretical support is invaluable for assigning the observed spectral features to specific molecular motions.

Key Vibrational Modes:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.

C=C Stretching: Vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region, is characteristic of the C-F bond.

C-Br Stretching: This vibration occurs at lower frequencies, usually in the 500-650 cm⁻¹ range. researchgate.net

Isopropyl Group Bending: Characteristic bending vibrations for the CH₃ and CH groups appear in the 1350-1470 cm⁻¹ region.

During a synthesis, IR spectroscopy can be used to monitor reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks, such as the characteristic C-F or C-Br stretching bands.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2970Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
Isopropyl C-H Bend1365 - 1470Medium
C-F Stretch1200 - 1300Strong
C-Br Stretch500 - 650Medium to Strong

Mass Spectrometry Techniques for Complex Mixture Analysis and Intermediates Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) mass spectrometry would yield a distinctive fragmentation pattern. libretexts.orglibretexts.org

The molecular ion peak (M⁺) would be readily identifiable. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). docbrown.info

Common fragmentation pathways for alkylbenzenes involve the loss of the alkyl group or cleavage at the benzylic position. youtube.com A significant fragment would likely correspond to the loss of a methyl group ([M-15]⁺) or the entire isopropyl group ([M-43]⁺). Another prominent fragmentation route is the cleavage of the C-Br bond, leading to a fluoroisopropylbenzene cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonComments
216/218[C₉H₁₀FBr]⁺Molecular ion (M⁺) peak, showing the 1:1 bromine isotope pattern.
201/203[C₈H₇FBr]⁺Loss of a methyl group (•CH₃) from the isopropyl moiety.
173/175[C₆H₄FBr]⁺Loss of the isopropyl group (•C₃H₇).
137[C₉H₁₀F]⁺Loss of a bromine radical (•Br).
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment in alkylbenzenes (less likely here due to substituents).

Rotational Spectroscopy for Precise Molecular Geometry and Conformer Determination

Rotational spectroscopy, particularly microwave spectroscopy, is the most powerful technique for determining the precise molecular geometry of a molecule in the gas phase. rsc.org It measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. unist.ac.kr

By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a complete and highly accurate three-dimensional structure can be determined, including bond lengths to within a fraction of a picometer and bond angles to within a fraction of a degree. furman.edu

For this compound, this technique could definitively establish the planarity of the benzene ring and the precise bond lengths of C-Br, C-F, and the C-C bonds within the ring and the isopropyl group. It could also be used to investigate the presence of different conformers related to the orientation of the isopropyl group. While experimental data for this specific molecule is not widely published, the methodology remains the gold standard for gas-phase structure determination. unist.ac.krfurman.edu

X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Insights

X-ray crystallography provides unparalleled detail about the three-dimensional structure of a molecule in the solid state. This technique requires the molecule to be in a crystalline form. If this compound itself is not a crystalline solid at accessible temperatures, a crystalline derivative would need to be synthesized. semanticscholar.org

A successful single-crystal X-ray diffraction experiment would yield a wealth of structural information:

Precise Bond Lengths and Angles: Confirming the covalent structure and revealing any distortions imposed by the substituents. iucr.org

Conformation: Defining the exact orientation of the isopropyl group relative to the aromatic ring in the crystal lattice.

Intermolecular Interactions: Revealing how molecules pack in the solid state, identifying non-covalent interactions such as halogen bonding or π-stacking, which govern the crystal's properties.

This data provides a definitive structural reference point in the solid phase, complementing the gas-phase information from rotational spectroscopy and the solution-phase data from NMR.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise (x, y, z) position of every atom in the asymmetric unit.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-H, C-F, C-Br).
Bond Angles The angles between adjacent bonds (e.g., C-C-C, H-C-H).
Torsion Angles The dihedral angles that define the conformation of the molecule.

Strategic Utility of 1 Bromo 3 Fluoro 5 Isopropylbenzene As a Molecular Building Block in Synthetic Chemistry

Precursor for the Synthesis of Complex Organic Architectures

The trifunctional nature of 1-bromo-3-fluoro-5-isopropylbenzene makes it an ideal starting material for the synthesis of intricate organic molecules. The differential reactivity of the bromo and fluoro substituents, coupled with the steric and electronic influence of the isopropyl group, allows for a high degree of control in synthetic design.

Construction of Polyaromatic and Heterocyclic Systems

The bromine atom in this compound serves as a key handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the construction of biaryl and polyaromatic systems. While specific examples detailing the use of this compound in the synthesis of polyaromatic hydrocarbons are not extensively documented in publicly available research, the principles of this synthetic strategy are well-established. For instance, related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) have been successfully employed in Suzuki cross-coupling reactions with various arylboronic acids to create a series of 1,3,5-trisarylbenzenes, which are precursors to molecular glassformers. rsc.org This methodology could, in principle, be applied to this compound to generate a diverse range of polyaromatic structures.

Similarly, the construction of heterocyclic systems can be envisioned through various synthetic routes starting from this compound. The bromine atom can be converted into other functional groups, such as an amino or a hydroxyl group, which can then participate in cyclization reactions to form heterocyclic rings. Palladium-catalyzed amination or etherification reactions are common methods to introduce nitrogen or oxygen functionalities, which are key components of many heterocyclic compounds. While direct examples with this compound are scarce, the general utility of bromo-fluorinated benzenes as precursors for heterocyclic synthesis is recognized.

Incorporation into Chiral Scaffolds and Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed.

There is currently a lack of specific, documented examples of this compound being directly incorporated into chiral scaffolds or used in stereoselective synthesis as a chiral auxiliary itself. The development of chiral auxiliaries often relies on the presence of functional groups that can be easily derivatized to connect to the substrate and a rigid conformational structure to effectively bias the approach of reagents. sigmaaldrich.comwikipedia.orgmdpi.com While the functional groups on this compound could potentially be modified for such purposes, this application has not been a significant focus of reported research.

Role in the Development of Advanced Organic Materials (Focus on synthetic methodology, not material properties)

The synthesis of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the precise construction of conjugated molecules with tailored electronic properties. Halogenated aromatic compounds are critical starting materials for the synthesis of these materials, primarily through cross-coupling reactions that build the extended π-systems.

The synthetic methodology for creating advanced organic materials often involves the use of building blocks like this compound. The bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, extending the conjugation and tuning the electronic properties of the final molecule. A study on the synthesis of structural analogues of molecular glassformers utilized a similar building block, 1-bromo-3-chloro-5-iodobenzene, in Suzuki cross-coupling reactions to attach different aryl substituents. rsc.org This approach demonstrates a viable synthetic strategy that could be adapted for this compound to create novel organic materials. The fluorine and isopropyl groups can further modulate the properties of the resulting materials, influencing factors like solubility, film morphology, and charge transport characteristics.

Starting MaterialCoupling PartnerReaction TypeProduct Type
1-Bromo-3-chloro-5-iodobenzeneArylboronic acidsSuzuki Cross-Coupling1,3,5-Trisarylbenzenes

This table illustrates a synthetic methodology applicable to the development of advanced organic materials, using a related starting material.

Application as an Intermediate in Agrochemical and Pharmaceutical Research (Focus on synthetic pathways, not biological activity or clinical data)

Halogenated benzenes are prevalent intermediates in the synthesis of both agrochemicals and pharmaceuticals. The specific substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of complex active ingredients.

In the agrochemical sector, related compounds have been utilized as key intermediates. For example, 1-bromo-3,5-dichlorobenzene (B43179) is a precursor in the synthesis of the fungicide Vinclozolin. google.com The synthetic pathway involves the transformation of the bromo- and chloro-substituted benzene (B151609) ring into a more complex heterocyclic structure. While a direct synthetic pathway starting from this compound to a commercial agrochemical is not readily found in the literature, its structural motifs are present in various patented agrochemical compounds. A patent for the production of 1-bromo-3-fluorobenzene (B1666201) highlights its utility as an intermediate for medical and agricultural chemicals. google.com

In pharmaceutical research, the synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where halogenated intermediates play a crucial role. mdpi.combeilstein-journals.org A related compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, is synthesized from 3-fluoro-5-bromophenol as an intermediate in pharmaceutical synthesis. chemicalbook.com The synthetic route involves the reaction of the phenol (B47542) with chlorodifluoromethane (B1668795) to introduce the difluoromethoxy group. This highlights how the functional groups on a substituted bromofluorobenzene can be selectively manipulated to build more complex pharmaceutical targets. Although a specific, publicly documented synthesis of a commercial drug starting from this compound is not available, its structure suggests its potential as a precursor for a range of biologically active molecules.

PrecursorTarget Compound Class
1-Bromo-3,5-dichlorobenzeneFungicides (e.g., Vinclozolin)
1-Bromo-3-fluorobenzeneMedical and Agricultural Chemicals
1-Bromo-3-(difluoromethoxy)-5-fluorobenzenePharmaceutical Intermediates

This table showcases the application of related bromo-fluoro-benzene derivatives as intermediates in agrochemical and pharmaceutical synthesis.

This compound stands as a promising, albeit not yet fully exploited, building block in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and controlled transformations. While its application in the construction of polyaromatic and heterocyclic systems, as well as in the synthesis of advanced organic materials, is supported by the well-established chemistry of related compounds, there is a clear opportunity for further research to explore its full potential. Similarly, in the fields of agrochemical and pharmaceutical synthesis, the unique substitution pattern of this compound suggests its utility as a versatile intermediate for the creation of novel and complex active ingredients. The further exploration of the synthetic utility of this compound is likely to lead to the development of new and efficient routes to a wide range of valuable molecules.

Future Directions and Emerging Research Challenges in the Study of 1 Bromo 3 Fluoro 5 Isopropylbenzene

Development of More Atom-Economical and Step-Efficient Synthetic Routes

Future research must focus on developing more direct and efficient pathways to 1-Bromo-3-fluoro-5-isopropylbenzene. A key area of investigation will be the late-stage functionalization of simpler, more accessible precursors. Instead of building the ring with all substituents in place, a forward-thinking approach would involve the direct C-H functionalization of simpler isopropylbenzene or fluoroisopropylbenzene derivatives. This strategy would significantly reduce the number of synthetic steps, minimize waste, and align with the goals of sustainable chemistry. The development of such methods remains a significant challenge, requiring catalysts that can operate with high regioselectivity on a seemingly simple aromatic scaffold.

Exploration of Unprecedented Reactivity Modes (e.g., meta-C-H activation, directed functionalization)

The functionalization of this compound is largely dictated by the inherent directing effects of its substituents and the reactivity of the carbon-bromine bond in cross-coupling reactions. A major frontier in its chemistry is the exploration of unprecedented reactivity modes, particularly the selective activation of C-H bonds.

meta-C-H Activation: The existing substituents (F, Br, and iPr) primarily direct incoming electrophiles to positions ortho and para to themselves. Activating the C-H bond at the C5 position (meta to the bromine and fluorine) is a formidable challenge. Future research could focus on developing novel transition-metal catalytic systems that can override these innate directing effects to achieve selective meta-C-H functionalization.

Directed Functionalization: Another promising avenue is the use of directing groups to achieve site-selective C-H activation at positions that are otherwise unreactive. While the target molecule itself lacks a classical directing group, research could explore transient directing group strategies. Furthermore, understanding how to selectively functionalize the C-H bonds of the isopropyl group in the presence of the reactive aromatic ring is another area ripe for exploration. Research into the selective functionalization of trialkylamines, where subtle catalyst control can dictate the site of C-H activation, provides a conceptual blueprint for how such selectivity could be achieved. nih.govchemrxiv.org Gold-catalyzed carbene transfer reactions, which have shown remarkable selectivity for the para-C-H bond of mono-substituted alkylbenzenes, could also be adapted, paving the way for new catalytic systems tailored to the unique electronic and steric profile of this compound. nih.gov

Leveraging Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The complexity of optimizing reactions for a molecule with multiple potential reaction sites makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). beilstein-journals.org These computational tools are shifting the paradigm of chemical synthesis from iterative, intuition-based experimentation to data-driven discovery. beilstein-journals.orgnih.gov

Future research will likely involve the following:

Reaction Condition Optimization: AI algorithms can analyze vast datasets of reaction parameters (catalyst, ligand, solvent, temperature) to predict the optimal conditions for a desired transformation, such as a Suzuki or Buchwald-Hartwig cross-coupling reaction involving the C-Br bond. technologynetworks.comacs.org This can maximize yield and minimize byproducts, saving significant time and resources. rsc.org

Predicting Novel Reactivity: ML models can be trained to identify novel reaction pathways that may not be obvious to a human chemist. beilstein-journals.org By analyzing the electronic and steric properties of this compound, an AI could suggest previously unexplored but feasible transformations.

Computer-Aided Synthesis Planning (CASP): For complex target molecules derived from this building block, AI-powered retrosynthesis tools can propose multiple synthetic routes, allowing chemists to select the most efficient and cost-effective option. youtube.com

Integration of Continuous Flow Chemistry and Automation for Scalable Production

While laboratory-scale synthesis provides access to small quantities of material, scalable and safe production is crucial for any potential industrial application. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. bohrium.comd-nb.infonih.gov

Emerging research in this area will focus on:

Developing Continuous Synthesis Routes: Translating the synthesis of this compound and its derivatives into a continuous flow process. This could involve multi-step sequences where intermediates are generated and consumed in-line without isolation. nih.gov Flow chemistry is particularly well-suited for handling hazardous reagents or exothermic reactions that can be problematic in large batch reactors. rsc.org

Automation and High-Throughput Experimentation: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions, integrating seamlessly with AI-driven optimization algorithms. beilstein-journals.org This synergy allows for the rapid identification of robust and scalable manufacturing processes.

Scalable and Sustainable Production: Flow reactors enable easier scale-up by extending the run time rather than increasing the reactor volume, which is a major advantage for producing fine chemicals. researchgate.netacs.org This technology provides a clear pathway to the safe, efficient, and sustainable large-scale production of this and other complex aromatic compounds. rsc.org

Design of Novel Catalytic Systems for Highly Selective Transformations

The development of new catalysts is fundamental to unlocking the full synthetic potential of this compound. The key challenge is achieving selectivity between the various reactive sites: the C-Br bond, the aromatic C-H bonds, and the aliphatic C-H bonds of the isopropyl group.

Future research will be directed towards designing catalysts that can:

Differentiate Between C-H Bonds: Creating catalysts that can selectively activate a specific aromatic C-H bond over others, or even target the C-H bonds of the isopropyl group. This requires a deep understanding of the subtle electronic and steric differences within the molecule.

Enable Orthogonal Reactivity: Developing catalytic systems that allow for sequential, controlled functionalization. For example, one catalyst could be used to perform a cross-coupling reaction at the C-Br bond, followed by the use of a second, different catalyst to functionalize a C-H bond, all without interfering with each other.

Promote Novel Couplings: Designing catalysts for new types of cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig reactions. This could involve activating the C-F bond or developing new methods for C-C and C-heteroatom bond formation. Machine learning is also becoming a powerful tool for de novo catalyst design, accelerating the discovery of new and more efficient catalytic systems. digitellinc.com

By focusing on these emerging areas, the scientific community can expand the utility of this compound from a simple building block into a versatile platform for constructing complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Bromo-3-fluoro-5-isopropylbenzene with high regioselectivity?

  • Methodological Answer : Regioselective synthesis requires careful control of substituent directing effects. The fluorine atom at position 3 acts as a meta-director, while the isopropyl group at position 5 (para to bromine) introduces steric hindrance. Friedel-Crafts alkylation or halogenation under electrophilic aromatic substitution (EAS) conditions can be optimized using Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Protecting groups may be necessary to prevent undesired side reactions .
  • Key Data : Molecular weight (223.47 g/mol) and structural analogs (e.g., 5-Bromo-1-chloro-3-fluoro-2-methylbenzene) suggest similar reactivity patterns .

Q. How can the structure and purity of this compound be characterized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm substitution patterns (e.g., splitting due to neighboring halogens).
  • GC/HPLC : Purity analysis (>95% by HPLC) is critical for reproducibility in downstream reactions .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C₉H₁₀BrF) and isotopic patterns.
    • Safety Note : Ensure proper handling to avoid degradation during analysis .

Q. What safety protocols are recommended for handling halogenated aromatic compounds like this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of polyhalogenated benzene derivatives like this compound?

  • Methodological Answer : Competing directing effects (e.g., fluorine’s meta-directing vs. bromine’s ortho/para-directing) complicate further substitution. Steric hindrance from the isopropyl group limits access to certain positions. Strategies include:

  • Temperature Control : Lower temperatures favor kinetic over thermodynamic products.
  • Catalyst Optimization : Palladium-mediated cross-coupling (e.g., Suzuki) can bypass EAS limitations .

Q. How can isotopic labeling (e.g., deuterium) aid in studying reaction mechanisms involving this compound?

  • Methodological Answer : Deuterated analogs (e.g., this compound-d₃) enable kinetic isotope effect (KIE) studies to probe reaction pathways. For example:

  • Mechanistic Insights : Isotopic substitution at reactive sites (e.g., benzylic positions) can reveal rate-determining steps.
  • Synthetic Routes : Deuterated precursors (e.g., C₆D₆ derivatives) are synthesized via halogen exchange or catalytic deuteration .

Q. What computational tools are effective for predicting reactivity and optimizing synthesis routes?

  • Methodological Answer :

  • Retrosynthesis Software : Tools like Pistachio and Reaxys leverage reaction databases to propose feasible pathways .
  • DFT Calculations : Modeling transition states (e.g., for EAS) predicts regioselectivity and activation energies.
  • Machine Learning : AI-driven platforms analyze historical data to recommend optimal conditions (e.g., solvent, catalyst) .

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